molecular formula C15H13N3O B12521748 N-(3-cyanophenyl)-2-(methylamino)benzamide CAS No. 712309-25-6

N-(3-cyanophenyl)-2-(methylamino)benzamide

Cat. No.: B12521748
CAS No.: 712309-25-6
M. Wt: 251.28 g/mol
InChI Key: IOUKDUCLLPZBSG-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-(methylamino)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a cyanophenyl and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-2-(methylamino)benzamide typically involves the reaction of 3-cyanophenylamine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-2-(methylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or aromatic compounds.

Scientific Research Applications

N-(3-cyanophenyl)-2-(methylamino)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2-(methylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyanophenyl)-3-(trifluoromethyl)benzamide
  • 3-cyano-N-(3-cyanophenyl)benzamide

Uniqueness

N-(3-cyanophenyl)-2-(methylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

CAS No.

712309-25-6

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

N-(3-cyanophenyl)-2-(methylamino)benzamide

InChI

InChI=1S/C15H13N3O/c1-17-14-8-3-2-7-13(14)15(19)18-12-6-4-5-11(9-12)10-16/h2-9,17H,1H3,(H,18,19)

InChI Key

IOUKDUCLLPZBSG-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N

Origin of Product

United States

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